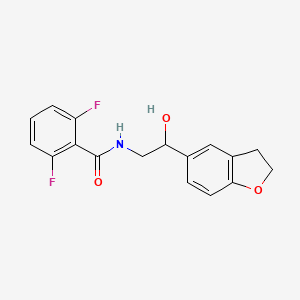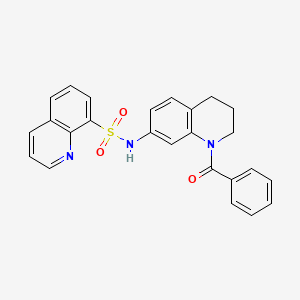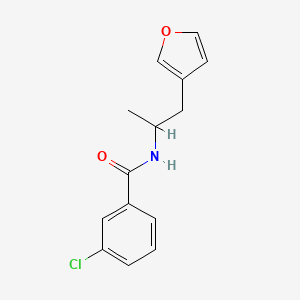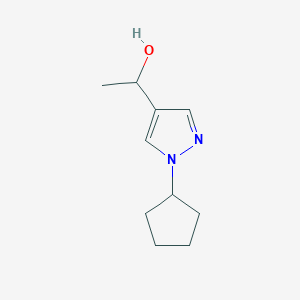
2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone (CHCE) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents, making it an ideal choice for laboratory experiments. CHCE has a wide range of biochemical and physiological effects, making it an attractive compound for further research.
Scientific Research Applications
Enantioselective Synthesis Applications
The compound's application in the enantioselective synthesis of chiral intermediates, such as in the production of antifungal agents like Miconazole, highlights its significance. A study demonstrated the biotransformation of a related compound, 2-chloro-1-(2,4-dichlorophenyl)ethanone, into a chiral alcohol with high stereoselectivity by a newly isolated Acinetobacter sp., showcasing a novel biocatalytic route for producing valuable chiral intermediates for drug synthesis (Miao, Liu, He, & Wang, 2019).
Agricultural Fungicide Synthesis
Another research application involves the synthesis of prothioconazole, an agricultural fungicide, from 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a process that includes the nucleophilic substitution of a related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone. This synthesis process is optimized for industrial application, emphasizing high yield and facile preparation under mild conditions (Ji, Niu, Liu, Wang, & Dai, 2017).
Charge-Transfer Complex Formations
Further applications are seen in the formation of charge-transfer complexes with π-acceptors. The synthesis and structural characterization of dimeric carbazole derivatives, such as 1,n-bis(3,6-diethylcarbazol-9-yl)alkanes, demonstrate the compound's role in creating materials with potential electronic applications, including in molecular electronics and photonics. The study of these complexes' thermodynamics offers insights into their potential utility in designing novel materials (Asker & Filiz, 2013).
Antibacterial and Antifungal Activities
The compound's derivatives have been evaluated for their biological activities, such as antibacterial and antifungal properties. For instance, the synthesis of novel Schiff bases from related compounds and their subsequent evaluation against various pathogens demonstrates the potential of these derivatives in developing new antimicrobial agents (Patel, Patel, Chaudhari, & Sen, 2011).
properties
IUPAC Name |
2-chloro-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWUBJIBDIIBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2C(=O)CCl)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B2676281.png)
![2,4-Dimethyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2676284.png)

![N-(1-cyanocycloheptyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2676292.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2676293.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2676294.png)
![1,2,5-Dithiazepan-5-yl-[4-(triazol-1-ylmethyl)phenyl]methanone](/img/structure/B2676296.png)


![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2676299.png)
![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2676300.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676303.png)